molecular formula C56H88N12O20 B10788654 N-[(4S,7R,10S,13S,16S,22R,25S,29R,30aS)-10-(4-aminobutyl)-22-(1-carboxyethyl)-13-[carboxy(hydroxy)methyl]-16-(carboxymethyl)-7,25-diisopropyl-3,29-dimethyl-1,5,8,11,14,17,20,23,26-nonaoxotriacontahydropyrrolo[2,1-c][1,4,7,10,13,16,19,22,25]nonaazacyclooctacosin-4-yl]-3-methyl-N(2)-[(2E,4Z)-8-methylnona-2,4-dienoyl]-L-alpha-asparagine

N-[(4S,7R,10S,13S,16S,22R,25S,29R,30aS)-10-(4-aminobutyl)-22-(1-carboxyethyl)-13-[carboxy(hydroxy)methyl]-16-(carboxymethyl)-7,25-diisopropyl-3,29-dimethyl-1,5,8,11,14,17,20,23,26-nonaoxotriacontahydropyrrolo[2,1-c][1,4,7,10,13,16,19,22,25]nonaazacyclooctacosin-4-yl]-3-methyl-N(2)-[(2E,4Z)-8-methylnona-2,4-dienoyl]-L-alpha-asparagine

Cat. No.: B10788654
M. Wt: 1249.4 g/mol
InChI Key: USNOUEMKNKRWQT-ORRWAHHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Denaverine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Denaverine hydrochloride has a wide range of scientific research applications:

Properties

Malacidin A appears to bind Lipid II via a calcium dependent mechanism despite the absence of the typical Asp-X-Asp-Gly motif associate with calcium binding. The structure of Malacidin A includes a 3-hydroxy-aspartate residue while the "X" variable spacer residue is absent. It is unknown how these unique structural features may impact the drug's mechanism of action. The binding of Malacidin A to Lipid II prevents the incorporation of the subunit into the cell wall, disrupting synthesis and likely resulting in death of the bacterial cell. Malacidin A does not appear to form pores nor does it seem to integrate into the cell wall. While this mechanism is similar to that of [DB00512], Malacidin A retains its activity against [DB00512]-resistant pathogens. Unlike other antibiotic agents, Malacidin A also retains its activity in the presence of pulmonary surfactants.

Molecular Formula

C56H88N12O20

Molecular Weight

1249.4 g/mol

IUPAC Name

(3S)-4-[[(3S,6R,12S,15S,18S,21R,24S,28S,30R)-18-(4-aminobutyl)-6-(1-carboxyethyl)-15-[carboxy(hydroxy)methyl]-12-(carboxymethyl)-25,30-dimethyl-2,5,8,11,14,17,20,23,27-nonaoxo-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,26-nonazabicyclo[26.3.0]hentriacontan-24-yl]amino]-2-methyl-3-[[(2E,4Z)-8-methylnona-2,4-dienoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C56H88N12O20/c1-25(2)17-13-11-12-14-19-35(69)62-40(29(8)54(83)84)50(79)66-42-31(10)59-47(76)34-21-28(7)24-68(34)53(82)39(27(5)6)65-49(78)41(30(9)55(85)86)63-36(70)23-58-45(74)33(22-37(71)72)61-52(81)43(44(73)56(87)88)67-46(75)32(18-15-16-20-57)60-48(77)38(26(3)4)64-51(42)80/h11-12,14,19,25-34,38-44,73H,13,15-18,20-24,57H2,1-10H3,(H,58,74)(H,59,76)(H,60,77)(H,61,81)(H,62,69)(H,63,70)(H,64,80)(H,65,78)(H,66,79)(H,67,75)(H,71,72)(H,83,84)(H,85,86)(H,87,88)/b12-11-,19-14+/t28-,29?,30?,31?,32+,33+,34+,38-,39+,40+,41-,42+,43+,44?/m1/s1

InChI Key

USNOUEMKNKRWQT-ORRWAHHJSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2C(=O)NC([C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N2C1)C(C)C)C(C)C(=O)O)CC(=O)O)C(C(=O)O)O)CCCCN)C(C)C)NC(=O)[C@H](C(C)C(=O)O)NC(=O)/C=C/C=C\CCC(C)C)C

Canonical SMILES

CC1CC2C(=O)NC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)C(C)C)C(C)C(=O)O)CC(=O)O)C(C(=O)O)O)CCCCN)C(C)C)NC(=O)C(C(C)C(=O)O)NC(=O)C=CC=CCCC(C)C)C

Origin of Product

United States

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